

Physicochemical & Pharmacokinetic Profile of Lisinopril

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lisinopril dihydrate

CAS No.: 83915-83-7

Cat. No.: S533293

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The table below consolidates key properties that influence analytical method development, such as solubility, stability, and detection characteristics [1] [2] [3].

Property	Description	Relevance to Analytical Method Development
Chemical Formula	C ₂₁ H ₃₁ N ₃ O ₅ [1]	Aids in mass spectrometry and elemental analysis.
Molecular Weight	405.49 g/mol (anhydrous); 441.52 g/mol (dihydrate) [1] [4]	Essential for quantitative analysis and purity assessments.
Solubility	Soluble in water (~13 mg/mL); sparingly soluble in methanol; practically insoluble in ethanol [3] [4]	Suggests aqueous-based solvents are suitable for sample preparation; indicates potential for reverse-phase HPLC.
pKa	Information not located in search results	-
Absorption (T _{max})	6-8 hours post-administration [1] [3]	Important for pharmacokinetic study design.

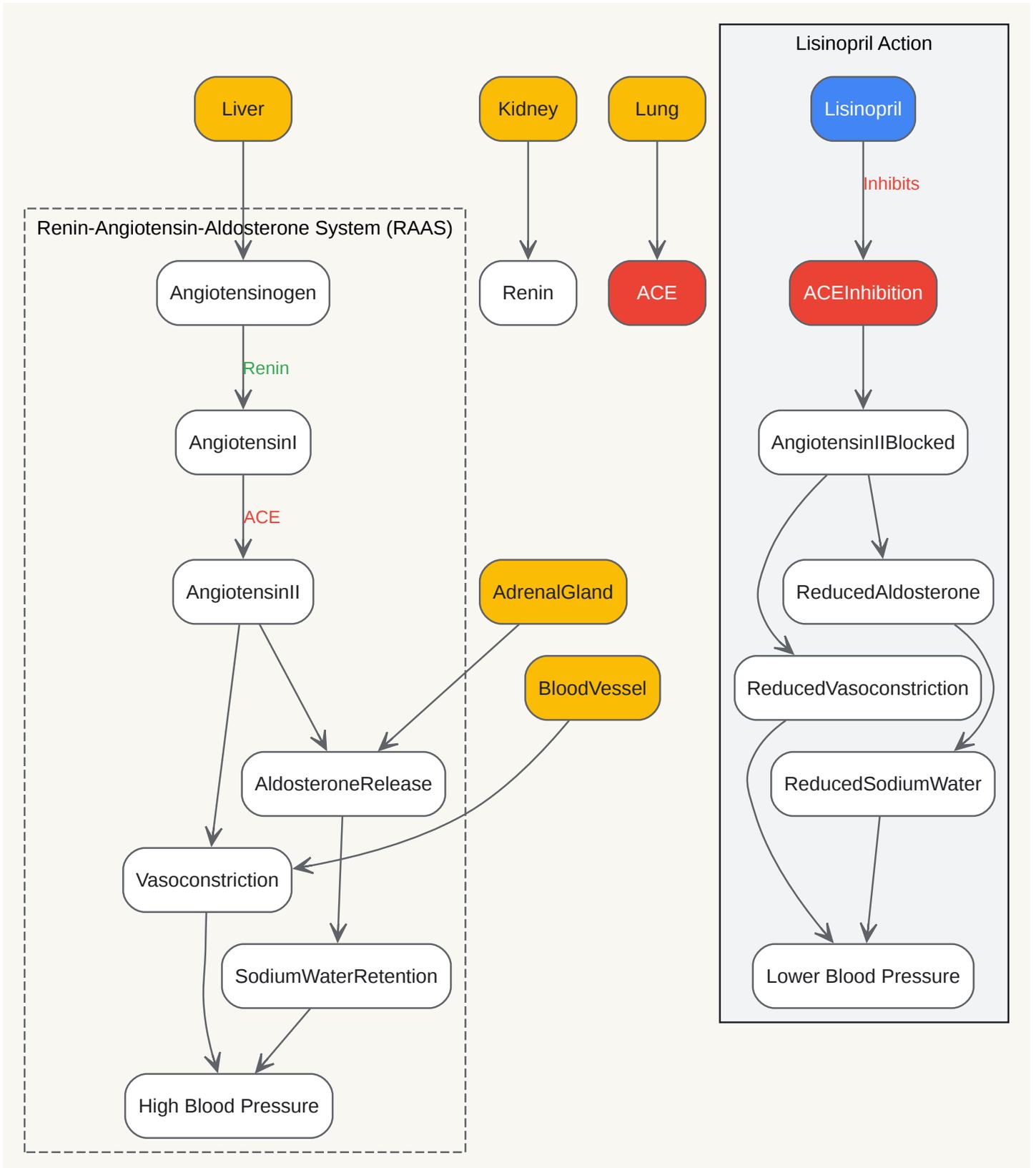
Property	Description	Relevance to Analytical Method Development
Protein Binding	None (0%) [1] [2] [3]	Simplifies plasma sample preparation and analysis, as no protein precipitation is needed to measure free drug.
Metabolism	Not metabolized [1] [2] [3]	Focuses analysis on the parent compound, eliminating need to monitor for metabolites.
Elimination Half-life	Effective half-life: ~12 hours; Terminal half-life: up to 40 hours [1] [3] [5]	Informs dosing regimen and sampling schedule for bioequivalence studies.
Excretion	Excreted unchanged entirely in the urine [1] [2] [3]	Urine is a key matrix for excretion studies.

Analytical Methods Explored in Literature

While explicit protocols are not detailed in the search results, two studies hint at the techniques used for lisinopril analysis:

- **High-Performance Liquid Chromatography (HPLC):** One study mentions that lisinopril can be assayed using high-pressure liquid chromatography, confirming that HPLC is a standard technique for its quantification [3].
- **Molecular Docking Studies:** Computational methods are employed to study the interaction between lisinopril and the Angiotensin-Converting Enzyme (ACE). These *in-silico* approaches are used for inhibitor screening and mechanism studies, as noted in research on plant-derived ACE inhibitors [6].

To illustrate the drug's mechanism of action, which is often a target in activity-based assays, the following diagram shows how lisinopril inhibits the Renin-Angiotensin-Aldosterone System (RAAS).



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References

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Address: Ontario, CA 91761, United States

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